molecular formula C9H17NO3 B14546142 Propyl (diethylamino)(oxo)acetate CAS No. 62248-34-4

Propyl (diethylamino)(oxo)acetate

Cat. No.: B14546142
CAS No.: 62248-34-4
M. Wt: 187.24 g/mol
InChI Key: VNGMLLVLMIJWLA-UHFFFAOYSA-N
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Description

Propyl (diethylamino)(oxo)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl (diethylamino)(oxo)acetate can be synthesized through esterification reactions. One common method involves the reaction of propyl alcohol with diethylaminoacetic acid in the presence of a strong acid catalyst. The reaction typically requires heating and can be represented by the following equation:

Propyl Alcohol+Diethylaminoacetic AcidPropyl (diethylamino)(oxo)acetate+Water\text{Propyl Alcohol} + \text{Diethylaminoacetic Acid} \rightarrow \text{this compound} + \text{Water} Propyl Alcohol+Diethylaminoacetic Acid→Propyl (diethylamino)(oxo)acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propyl (diethylamino)(oxo)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to form the corresponding carboxylic acid and alcohol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to form primary alcohols.

    Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under mild heating.

Major Products Formed

    Hydrolysis: Diethylaminoacetic acid and propyl alcohol.

    Reduction: Primary alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Propyl (diethylamino)(oxo)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ester functionality.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of propyl (diethylamino)(oxo)acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release active compounds that interact with biological pathways. The diethylamino group may enhance its solubility and facilitate its transport across cell membranes, making it a valuable compound in drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (diethylamino)(oxo)acetate
  • Methyl (diethylamino)(oxo)acetate
  • Butyl (diethylamino)(oxo)acetate

Uniqueness

Propyl (diethylamino)(oxo)acetate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its analogs, it may offer different solubility, reactivity, and biological activity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

62248-34-4

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

propyl 2-(diethylamino)-2-oxoacetate

InChI

InChI=1S/C9H17NO3/c1-4-7-13-9(12)8(11)10(5-2)6-3/h4-7H2,1-3H3

InChI Key

VNGMLLVLMIJWLA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(=O)N(CC)CC

Origin of Product

United States

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